1-(7-chloro-4-methyl-2-quinolinyl)-4-piperidinol
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Overview
Description
The compound “1-(7-chloro-4-methyl-2-quinolinyl)-4-piperidinol” is a chemical substance with the molecular formula C16H20ClN3O . It has a molecular weight of 305.8 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C16H20ClN3O . It consists of a quinoline ring which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This quinoline ring is substituted at the 7-position with a chlorine atom and at the 4-position with a methyl group. The quinoline ring is also connected to a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. Typically, these properties would include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “1-(7-chloro-4-methyl-2-quinolinyl)-4-piperidinol” are not specified in the search results. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.
Future Directions
Properties
IUPAC Name |
1-(7-chloro-4-methylquinolin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-8-15(18-6-4-12(19)5-7-18)17-14-9-11(16)2-3-13(10)14/h2-3,8-9,12,19H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHCSVNWYCFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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